2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate
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Overview
Description
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, also known as DEMS, is a chemical compound that has been widely used in scientific research. DEMS is a sulfonate ester that is commonly used as a reagent for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is not well understood. It is believed that 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate reacts with various functional groups such as aldehydes and ketones to form stable derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Biochemical And Physiological Effects
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been shown to have neuroprotective effects, as well as improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is also stable under a wide range of conditions, making it a versatile reagent for the synthesis of various compounds. However, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate can be toxic and must be handled with care. It can also be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are several future directions for research involving 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. One area of research is the development of new synthetic methods for the preparation of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate derivatives. Another area of research is the investigation of the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate. Further studies are also needed to determine the safety and toxicity of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate, as well as its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate is a versatile reagent that has been widely used in scientific research. It has several advantages for use in lab experiments, but also has limitations that must be considered. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has several potential applications in the synthesis of various compounds, as well as in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate and its potential applications.
Scientific Research Applications
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used as a protecting group for aldehydes and ketones, as well as a precursor for the synthesis of hydrazine derivatives. 2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate has also been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
properties
CAS RN |
127793-03-7 |
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Product Name |
2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate |
Molecular Formula |
C5H14N2O7S3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[methanesulfonamido(methylsulfonyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C5H14N2O7S3/c1-15(8,9)6-7(16(2,10)11)4-5-14-17(3,12)13/h6H,4-5H2,1-3H3 |
InChI Key |
DTCHUUPGGRYCPE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)NN(CCOS(=O)(=O)C)S(=O)(=O)C |
synonyms |
1,2-BIS(METHYLSULFONYL)-1-{2-[(METHYLSULFONYL)OXY]ETHYL}HYDRAZINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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